

Onvansertib: Application Notes and Protocols for Clinical Research

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the dosage, administration, and experimental protocols for the clinical investigation of **onvansertib**, a selective PLK1 inhibitor. The information is compiled from various clinical trials to guide researchers and professionals in the development and application of this therapeutic agent.

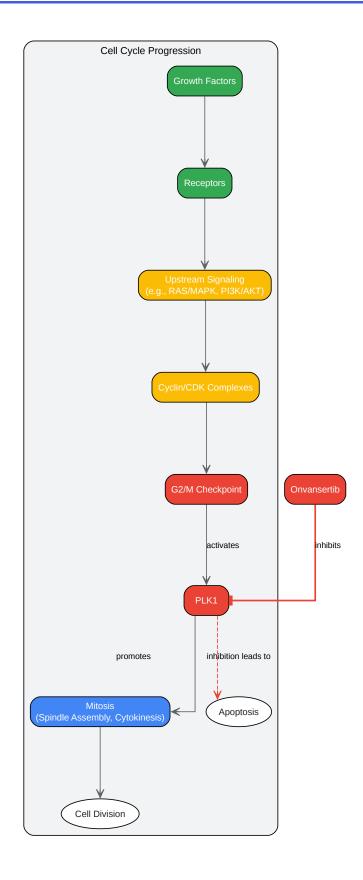
Mechanism of Action

Onvansertib is a potent and selective inhibitor of Polo-like kinase 1 (PLK1), a serine/threonine kinase that plays a critical role in the regulation of the cell cycle, particularly during mitosis.[1][2] PLK1 is overexpressed in a variety of human cancers and is associated with poor prognosis.[3] By inhibiting PLK1, **onvansertib** disrupts multiple stages of mitosis, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis in cancer cells.[4][5] Preclinical and clinical studies have suggested that **onvansertib** may have synergistic effects when combined with chemotherapy and other targeted agents.[2]

Signaling Pathway

The primary target of **onvansertib** is the PLK1 signaling pathway, which is integral to cell division. A simplified representation of this pathway and the point of intervention by **onvansertib** is depicted below.





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Caption: Onvansertib inhibits PLK1, a key regulator of mitosis.



Dosage and Administration in Clinical Trials

The dosage and administration of **onvansertib** have been evaluated in various clinical trials, both as a monotherapy and in combination with other anti-cancer agents. The following tables summarize the dosing regimens across different studies and cancer types.

Table 1: Onvansertib in Metastatic Colorectal Cancer

(mCRC)

Clinical Trial ID	Phase	Combination Therapy	Onvansertib Dosage	Administration Schedule
NCT03829410	lb/II	FOLFIRI + Bevacizumab	12, 15, 18 mg/m² (dose escalation); 15 mg/m² (RP2D)	Orally, Days 1-5 and 15-19 of a 28-day cycle
NCT05593328	II	FOLFIRI + Bevacizumab	20 mg or 30 mg	Orally, Days 1-5 and 15-19 of a 28-day cycle
CRDF-004	II	FOLFIRI/FOLFO X + Bevacizumab	20 mg or 30 mg	Orally, daily

Table 2: Onvansertib in Hematological Malignancies



Clinical Trial ID	Phase	Cancer Type	Combinatio n Therapy	Onvanserti b Dosage	Administrat ion Schedule
NCT0330333 9	lb	Acute Myeloid Leukemia (AML)	Low-dose Cytarabine (LDAC) or Decitabine	12-90 mg/m² (dose escalation); 60 mg/m² (MTD with Decitabine)	Orally, Days 1-5 of a 28- day cycle
-	I	Chronic Myelomonocy tic Leukemia (CMML)	-	Not specified	Orally, Days 1-21 of a 28- day cycle

Experimental Protocols

The following sections outline the general methodologies employed in clinical trials of **onvansertib**.

Patient Selection Criteria

Inclusion and exclusion criteria are critical for ensuring patient safety and the integrity of trial results. Common criteria across **onvansertib** trials include:

- Inclusion Criteria:
 - Confirmed diagnosis of the target malignancy (e.g., mCRC with KRAS mutation, relapsed/refractory AML).[6][7]
 - Measurable disease as per RECIST v1.1 for solid tumors.[6]
 - Adequate organ function (hematological, renal, and hepatic).
 - Eastern Cooperative Oncology Group (ECOG) performance status of 0-2.
- Exclusion Criteria:



- Prior treatment with a PLK1 inhibitor.
- Known symptomatic brain metastases.
- Significant cardiovascular disease.[6]
- Concurrent use of strong CYP3A4 inhibitors or inducers.[8]

Pharmacokinetic (PK) Analysis

The pharmacokinetic profile of **onvansertib** is assessed to understand its absorption, distribution, metabolism, and excretion.

- Blood Sampling: Plasma samples are typically collected at pre-specified time points before and after onvansertib administration.
- Bioanalytical Method: Onvansertib concentrations in plasma are determined using a validated high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method.
- Parameters Measured: Key PK parameters include Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and half-life. The half-life of onvansertib has been reported to be between 20 and 30 hours.

Pharmacodynamic (PD) Analysis

Pharmacodynamic assessments are conducted to evaluate the biological effects of **onvansertib** on its target.

- Target Engagement: Inhibition of PLK1 activity is assessed by measuring the phosphorylation of its downstream substrates. A common biomarker is the phosphorylation of TCTP (Translationally Controlled Tumor Protein).[9]
- Method: Capillary Western Blot analysis of peripheral blood mononuclear cells or tumor biopsies can be used to quantify the levels of phosphorylated TCTP (pTCTP) relative to total TCTP.[9]



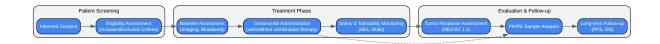
 Circulating Tumor DNA (ctDNA): Changes in the mutant allele frequency of cancer-related genes in ctDNA are monitored as a potential indicator of treatment response.[10]

Efficacy and Safety Assessment

- Efficacy: The primary endpoint in solid tumor trials is often the Objective Response Rate
 (ORR), with secondary endpoints including Progression-Free Survival (PFS), Duration of
 Response (DOR), and Overall Survival (OS).[2] For hematological malignancies, endpoints
 include Complete Remission (CR) and CR with incomplete hematologic recovery (CRi).
- Safety: Adverse events (AEs) are monitored and graded according to the National Cancer Institute Common Terminology Criteria for Adverse Events (NCI-CTCAE). Dose-Limiting Toxicities (DLTs) are evaluated to determine the Maximum Tolerated Dose (MTD).[3]

Clinical Trial Workflow

The following diagram illustrates a generalized workflow for a clinical trial involving onvansertib.



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Caption: A typical workflow for an **onvansertib** clinical trial.

Conclusion

Onvansertib continues to be investigated in various clinical settings, demonstrating a manageable safety profile and promising efficacy, particularly in combination with standard-of-care therapies. The data and protocols summarized in these application notes are intended to serve as a valuable resource for the scientific community to facilitate further research and development of this targeted anti-cancer agent. Researchers should always refer to the specific and most current clinical trial protocols for detailed and up-to-date information.



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